3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
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Overview
Description
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a chlorobenzene and a methylsulfanyl-benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Introduction of Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be done by reacting the benzothiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzamide moiety is typically carried out using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Finally, the chlorinated benzamide is coupled with the methylsulfanyl-benzothiazole intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals such as herbicides or pesticides. Its unique chemical properties make it effective against a wide range of pests and weeds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylsulfanyl)benzamide
- 3,5-Dichloro-N-(2-chloro-4-nitro-phenyl)-2-methylsulfanyl-benzamide
- 3-Chloro-N-[2-(methylsulfanyl)phenyl]benzamide
Uniqueness
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide stands out due to the presence of both the benzothiazole and benzamide moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLBOFDMCWKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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